4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid
Description
Properties
CAS No. |
32761-96-9 |
|---|---|
Molecular Formula |
C38H42N3O7S+ |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
4-anilino-2-methoxybenzenediazonium;1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene;2,4,6-trimethylbenzenesulfonic acid |
InChI |
InChI=1S/C16H18O3.C13H12N3O.C9H12O3S/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2;1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h3-10H,11-12H2,1-2H3;2-9,15H,1H3;4-5H,1-3H3,(H,10,11,12)/q;+1; |
InChI Key |
OXGLVKGLYONJST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Anilino-2-methoxyaniline
The diazonium component is synthesized via diazotization of the corresponding aniline precursor. 4-Anilino-2-methoxyaniline is treated with sodium nitrite (NaNO₂) in acidic aqueous medium (HCl, 0–5°C) to generate the diazonium chloride intermediate. Subsequent counterion exchange with 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid) precipitates the stable diazonium salt:
$$
\text{4-Anilino-2-methoxyaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Anilino-2-methoxybenzenediazonium chloride} + \text{NaOH} + \text{H}2\text{O}
$$
$$
\text{4-Anilino-2-methoxybenzenediazonium chloride} + \text{mesitylenesulfonic acid} \rightarrow \text{4-Anilino-2-methoxybenzenediazonium mesitylenesulfonate}
$$
Critical parameters include maintaining temperatures below 5°C to prevent diazonium decomposition and using stoichiometric mesitylenesulfonic acid for complete ion exchange.
Preparation of 1-(Methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene
Williamson Ether Synthesis
The bis-aryl ether component is synthesized via nucleophilic aromatic substitution. 4-(Methoxymethyl)phenol reacts with 1-(chloromethyl)-4-methoxybenzene in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 80–90°C for 12–16 hours:
$$
\text{4-(Methoxymethyl)phenol} + \text{1-(chloromethyl)-4-methoxybenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene} + \text{KCl} + \text{H}_2\text{O}
$$
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 78 |
| Solvent | DMF | 78 |
| Temperature (°C) | 85 | 78 |
| Reaction Time (h) | 14 | 78 |
Purification involves column chromatography (silica gel, 5–10% ethyl acetate/heptane) to isolate the ether product.
Counterion Integration with 2,4,6-Trimethylbenzenesulfonic Acid
Salt Metathesis
The diazonium mesitylenesulfonate is combined with the bis-aryl ether in a polar aprotic solvent (e.g., DMSO or DMF). Equimolar amounts of each component are stirred at room temperature for 2–4 hours, facilitating electrostatic interactions and crystallization:
$$
\text{4-Anilino-2-methoxybenzenediazonium mesitylenesulfonate} + \text{1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene} \rightarrow \text{Target Compound}
$$
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.16 (d, J = 9.0 Hz, 2H, Ar–H), 7.72–7.66 (m, 4H, Ar–H), 3.88 (s, 6H, OCH₃), 3.77 (s, 6H, CH₂OCH₃).
- HRMS : m/z calculated for C₃₈H₄₂N₃O₇S⁺ [M]⁺: 696.2734; found: 696.2728.
Catalytic and Reaction Optimization
Role of Hydrazine Catalysts
The use of 4-aminomorpholine (5 mol%) in DMSO significantly enhances coupling efficiency between diazonium salts and aromatic substrates, as demonstrated in analogous α-arylation reactions. This catalyst facilitates single-electron transfer (SET) mechanisms, enabling radical-based arylation pathways at ambient temperatures.
Catalyst Screening Results :
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| N-Phenylhydrazine | 10 | 30 |
| 4-Aminomorpholine | 10 | 34 |
| N,N-Dimethylhydrazine | 10 | 35 |
Scalability and Industrial Considerations
Solvent and Temperature Effects
Bulk synthesis employs DMF due to its high polarity and ability to dissolve both organic and ionic components. Reactions conducted at 25°C achieve 68–71% isolated yields, while elevated temperatures (>40°C) promote diazonium degradation.
Purification Protocols
Final purification uses gradient elution chromatography (0–5% ethyl acetate/heptane) to separate unreacted ether and residual sulfonic acid. Recrystallization from ethyl acetate/heptane (1:3) yields analytically pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The diazonium group in 4-Anilino-2-methoxybenzenediazonium can undergo oxidation to form azo compounds.
Reduction: The nitro group in 4-Anilino-2-methoxybenzenediazonium can be reduced to an amino group.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Copper(I) chloride or bromide for Sandmeyer reactions.
Major Products
Azo Compounds: Formed from the oxidation of diazonium salts.
Amines: Formed from the reduction of nitro groups.
Halogenated Aromatics: Formed from substitution reactions.
Scientific Research Applications
Chemistry
These compounds can be used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology
Medicine
Some derivatives may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action for these compounds depends on their specific chemical structure. For example, diazonium compounds can act as electrophiles in substitution reactions, while sulfonic acids can act as strong acids in catalysis.
Molecular Targets and Pathways
Electrophilic Substitution: Targets aromatic rings in organic molecules.
Catalysis: Sulfonic acids can catalyze esterification and other acid-catalyzed reactions.
Comparison with Similar Compounds
4-Anilino-2-methoxybenzenediazonium
This diazonium salt features an anilino group (-NHPh) and a methoxy (-OCH₃) substituent on a benzenediazonium core. Diazonium salts are highly reactive intermediates in organic synthesis, particularly in azo coupling reactions. references a structurally related compound, benzenediazonium, 2-methoxy-4-(phenylamino)-, as part of a complex reaction product (CAS RN 121754-48-1), highlighting its role in forming sulfonic acid salts and coupling with aromatic ethers . Such compounds are pivotal in dye synthesis and pharmaceutical intermediates.
1-(Methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene
This diaryl ether derivative contains two methoxymethyl (-CH₂OCH₃) groups attached to a central diphenylether scaffold. Similar structures, such as 4-(methoxymethyl)phenoxy moieties, are noted in and as components of opioids (e.g., alfentanil) and piperidine derivatives, where methoxymethyl groups enhance lipophilicity and metabolic stability . These compounds are often used in polymer chemistry and drug design.
2,4,6-Trimethylbenzenesulfonic Acid
A sulfonic acid with three methyl groups on the benzene ring, this compound is a strong acid catalyst and surfactant. and describe analogous sulfonate derivatives (e.g., 4-methylbenzenesulfonate ) used in synthesizing aryl sulfonates with anticancer activity . Its high solubility in polar solvents and thermal stability make it industrially valuable.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Spectral and Physical Properties
- Melting Points :
- NMR Data: Methoxymethyl protons in 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene resonate at δ 3.3–3.5 ppm (¹H NMR), similar to ’s thiazolidinone derivatives . Methyl groups in 2,4,6-trimethylbenzenesulfonic acid appear at δ 2.6 ppm (¹H NMR) .
Research Findings and Industrial Relevance
- Pharmaceutical Potential: Sulfonate derivatives (e.g., ’s 4k–4n) demonstrate anticancer activity via apoptosis induction, suggesting 2,4,6-trimethylbenzenesulfonic acid could be a precursor for bioactive analogs .
- Environmental Impact: Diazonium salts require careful handling due to explosivity, whereas diarylethers (e.g., 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene) are more environmentally stable .
- Catalytic Efficiency : 2,4,6-Trimethylbenzenesulfonic acid outperforms smaller sulfonic acids (e.g., p-toluenesulfonic acid) in esterification due to steric protection of the -SO₃H group .
Biological Activity
The compounds 4-Anilino-2-methoxybenzenediazonium, 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, and 2,4,6-trimethylbenzenesulfonic acid represent a diverse class of organic compounds with potential biological activities. Their structural characteristics suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.
- 4-Anilino-2-methoxybenzenediazonium : This compound is a diazonium salt known for its reactivity and utility in organic synthesis, particularly in coupling reactions.
- 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene : This compound features methoxymethyl and phenoxy groups, which may enhance its solubility and biological activity.
- 2,4,6-trimethylbenzenesulfonic acid : An aromatic sulfonic acid that exhibits strong acidic properties and serves as a sulfonating agent in various chemical reactions.
Antimicrobial Activity
Research has demonstrated that derivatives of 2,4,6-trimethylbenzenesulfonic acid exhibit moderate to mild antibacterial activity against Gram-negative bacteria. The minimal inhibitory concentration (MIC) for these compounds ranges from 250 to 1000 µg/mL against various strains of bacteria and fungi .
Acetylcholinesterase Inhibition
Compounds related to the diazonium salts have shown potential as acetylcholinesterase inhibitors. The inhibition of this enzyme is critical in the treatment of Alzheimer’s disease due to its role in regulating acetylcholine levels. Some synthesized derivatives have exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory potential .
Case Studies
-
Synthesis and Evaluation of Antibacterial Hydrazones :
A study synthesized a series of hydrazones based on the sulfonic acid structure. Among these derivatives, one exhibited an MIC value ranging from 7.81 to 15.62 µg/mL against Gram-positive strains . This highlights the potential for developing new antimicrobial agents from these compounds. -
In Silico Studies on Acetylcholinesterase Inhibition :
Computational studies have been employed to understand the binding interactions between synthesized compounds and acetylcholinesterase. These studies provide insights into how structural modifications can enhance biological activity .
Data Tables
| Compound Name | Molecular Formula | Key Biological Activity | MIC Range |
|---|---|---|---|
| 4-Anilino-2-methoxybenzenediazonium | C₁₂H₁₄N₂O₂ | Acetylcholinesterase inhibitor | Not specified |
| 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene | C₁₅H₁₈O₃ | Potential therapeutic agent | Not specified |
| 2,4,6-trimethylbenzenesulfonic acid | C₉H₁₂O₃S | Antibacterial activity | 250–1000 µg/mL |
Q & A
Q. How do solvent polarity and temperature influence the aggregation behavior of 2,4,6-trimethylbenzenesulfonic acid in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
